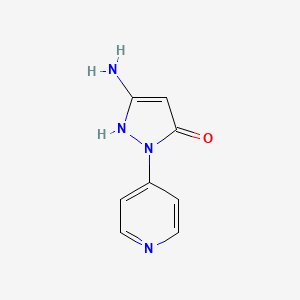

5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

5-amino-2-pyridin-4-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C8H8N4O/c9-7-5-8(13)12(11-7)6-1-3-10-4-2-6/h1-5,11H,9H2 |

InChI Key |

KXBAORXLWYZNGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1N2C(=O)C=C(N2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for 5 Amino 2 4 Pyridyl 1h Pyrazol 3 2h One

Reactions at the Amino Group of 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one

The exocyclic amino group at the C-5 position of the pyrazole (B372694) ring is a primary nucleophilic center and readily participates in reactions with a variety of electrophiles.

The primary amino group of 5-aminopyrazole derivatives can be readily acylated, alkylated, and sulfonylated. These reactions are crucial for introducing diverse substituents and for the synthesis of fused heterocyclic systems.

Acylation with agents such as acetic anhydride (B1165640) or benzoyl chloride typically occurs at the exocyclic amino group to yield the corresponding 5-acylamino pyrazoles. scirp.org For instance, the reaction of 5-amino-3-methyl-pyrazole with acetic anhydride yields the 5-acetylamino derivative. scirp.org Similarly, reaction with chloroacetyl chloride can produce N-chloroacetylated products, which are versatile intermediates for further cyclization reactions. scirp.org

Alkylation can be achieved through various methods, including reductive amination. The condensation of the amino group with an aldehyde or ketone, followed by reduction of the resulting imine, provides access to N-alkylated derivatives. nih.gov

Sulfonylation of the amino group is also a common transformation. Recently, a solid-phase synthesis of 5-aminopyrazoles and their subsequent conversion to N-sulfonyl derivatives has been reported, highlighting the accessibility of this class of compounds. nih.gov

Table 1: Examples of Acylation and Sulfonylation on Analogous 5-Aminopyrazoles

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Amino-3-methyl-pyrazole | Acetic Anhydride | Reflux | 5-Acetylamino-3-methyl-pyrazole | scirp.org |

| 5-Amino-3-methyl-pyrazole | Benzoyl Chloride | - | 5-Benzoylamino-3-methyl-pyrazole | scirp.org |

| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl Chloride | Basic medium | 5-(Chloroacetylamino)-3-substituted-1H-pyrazole | scirp.org |

| Resin-bound 5-aminopyrazole | Sulfonyl Chloride | Solid-phase synthesis | Resin-bound 5-(Sulfonylamino)pyrazole | nih.gov |

The amino group of 5-aminopyrazoles readily condenses with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org These imine intermediates are often not isolated but are subjected to in-situ cyclization, especially when reacting with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, leading to the formation of fused pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.govresearchgate.net

The reaction mechanism generally begins with the formation of an enamine or imine intermediate, which then undergoes an intramolecular cyclization followed by dehydration or aromatization to yield the final fused heterocyclic product. nih.gov Multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (like a β-ketoester or a cyclic diketone) are particularly efficient for constructing complex molecular architectures in a single step. nih.govresearchgate.net

Table 2: Formation of Fused Systems via Condensation of 5-Aminopyrazoles

| 5-Aminopyrazole Derivative | Carbonyl Compound(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-3-methyl-1-phenylpyrazole | Arylidenepyruvic acids | Acetic acid, reflux | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | researchgate.net |

| 5-Aminopyrazole | α,β-Unsaturated ketones | Ionic liquid, 90 °C | Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole | Arylaldehydes, Cyclic ketones | Acetic acid, MW | Macrocyclane-fused pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole | Enaminones | Acetic acid | Pyrazolo[3,4-b]pyridines | nih.gov |

The primary aromatic amino group of 5-aminopyrazoles can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net These pyrazolyl-5-diazonium salts are versatile intermediates that can undergo a variety of subsequent transformations. scirp.orgresearchgate.net

Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, or compounds containing active methylene groups in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.org This reaction results in the formation of highly colored azo compounds, which are of interest as dyes. researchgate.netnih.govresearchgate.net The coupling typically occurs at the para position of the activated aromatic ring. wikipedia.org

Sandmeyer-Type Reactions: The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide range of nucleophiles. In the Sandmeyer reaction, copper(I) salts (e.g., CuCl, CuBr, CuCN) are used to catalyze the replacement of the diazonium group with chloro, bromo, and cyano groups, respectively. wikipedia.orgnih.govorganic-chemistry.org This provides a powerful method for introducing functional groups onto the pyrazole ring that are not easily introduced by other means. masterorganicchemistry.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Table 3: Transformations of Diazotized 5-Aminopyrazoles

| Transformation | Reagents | Product | Description | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | Pyrazolyl-5-diazonium chloride | Formation of the diazonium salt intermediate. | researchgate.net |

| Azo Coupling | Phenols, Naphthols | 5-(Arylazo)pyrazoles | Formation of azo dyes via electrophilic substitution. | researchgate.netwikipedia.org |

| Sandmeyer Chlorination | CuCl | 5-Chloropyrazole derivative | Replacement of N₂⁺ with Cl⁻. | wikipedia.orgorganic-chemistry.org |

| Sandmeyer Bromination | CuBr | 5-Bromopyrazole derivative | Replacement of N₂⁺ with Br⁻. | wikipedia.orgnih.gov |

| Sandmeyer Cyanation | CuCN | 5-Cyanopyrazole derivative | Replacement of N₂⁺ with CN⁻. | wikipedia.orgorganic-chemistry.org |

Electrophilic and Nucleophilic Reactions on the Pyridyl Moiety

The reactivity of the pyridyl ring is distinct from that of the pyrazolone (B3327878) system. As a six-membered, nitrogen-containing heterocycle, pyridine (B92270) is electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.

Pyridine and its simple derivatives are generally unreactive towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, and under the acidic conditions often required for EAS, the nitrogen atom is protonated, further increasing its deactivating effect. When substitution does occur under harsh conditions, it is directed to the C-3 position. youtube.com

In the context of this compound, the pyrazole ring is the more electron-rich and activated system due to the presence of two nitrogen atoms and the powerful electron-donating amino group at C-5. In contrast, the N-linked pyridyl ring is electron-deficient. Therefore, electrophilic attack is overwhelmingly favored to occur at the C-4 position of the pyrazole ring, which has the highest electron density, rather than on the deactivated pyridyl moiety. quora.comrrbdavc.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2 or C-4 positions (ortho or para to the nitrogen). stackexchange.comechemi.comyoutube.com The stability of the anionic Meisenheimer-type intermediate, which is resonance-stabilized by the ring nitrogen, facilitates this reaction. stackexchange.comyoutube.com

In this compound, the pyridyl ring is attached via its C-4 position. The positions ortho to the ring nitrogen (C-2 and C-6) are activated towards nucleophilic attack. While there is no inherent leaving group, a classic reaction of pyridines is the Chichibabin reaction, where a hydride ion is displaced by a strong nucleophile like the amide anion (from NaNH₂). wikipedia.org This reaction typically yields the 2-aminopyridine (B139424) derivative. youtube.comresearchgate.net The presence of the pyrazolyl substituent, which can act as an electron-withdrawing group, may further activate the pyridyl ring towards such nucleophilic substitutions. encyclopedia.pubmdpi.com

Table 4: Potential Nucleophilic Aromatic Substitution on the Pyridyl Moiety

| Reaction | Nucleophile/Reagents | Position of Attack | Product Type | Description | Reference |

|---|---|---|---|---|---|

| Chichibabin Reaction | NaNH₂ | C-2, C-6 | 2-Amino-4-(pyrazolyl)pyridine | Direct amination by displacement of H⁻. | wikipedia.orgresearchgate.net |

| SNAr with Halopyridines | Nu⁻ (e.g., RO⁻, R₂NH) | C-2, C-6 (if a leaving group like Cl, Br is present) | 2-Substituted-4-(pyrazolyl)pyridine | Displacement of a halide leaving group. | stackexchange.comyoutube.com |

Reactivity of the Pyrazolone Ring System of this compound

The pyrazolone ring is an ambient nucleophilic system, capable of existing in several tautomeric forms, primarily the CH, OH, and NH forms. This tautomerism plays a crucial role in its reactivity, particularly in reactions like alkylation and acylation, where substitution can occur at different atoms (N, O, or C) depending on the reaction conditions. The electron-withdrawing nature of the N-pyridyl group influences the electron density and acidity of the entire ring system.

Ring transformation or rearrangement reactions involving the pyrazolone core of N-aryl-5-aminopyrazolones are not extensively documented in the scientific literature. The stability of the aromatic pyrazole ring generally precludes facile ring-opening or rearrangement pathways under common synthetic conditions. The primary reactivity of this class of compounds is centered on the functionalization of the existing ring and the exocyclic amino group, or its participation in condensation reactions to build fused ring systems, rather than the degradation or transformation of the pyrazolone core itself.

While the pyrazolone ring is not a classic diene or dienophile for standard Diels-Alder reactions, its derivatives can participate in cycloaddition reactions under specific conditions. One notable example is the anionic [4+2] cycloaddition (Diels-Alder) reaction. rsc.org The dienolate, generated by the deprotonation of a 4-formyl-substituted pyrazolin-5-one, can act as an efficient α-oxy-o-quinodimethane analogue. rsc.org This dienolate undergoes facile cycloaddition with various dienophiles, leading to the formation of substituted indazolones after subsequent dehydration and dehydrogenation. rsc.org

For this compound, a similar strategy could theoretically be employed if the C4 position is appropriately functionalized to generate a conjugated diene system upon deprotonation. The reactivity in such cycloadditions would be influenced by the electronic nature of the dienophile; electron-withdrawing groups on the dienophile typically facilitate the reaction. quora.com Furthermore, the tautomeric forms of pyrazolones, such as 4H-pyrazoles, are known to act as dienes in Diels-Alder reactions, with reactivity being significantly enhanced by electron-withdrawing substituents on the C4-position. nih.gov

The this compound scaffold offers multiple sites for functionalization, including the C4-position, the ring nitrogens, the exocyclic oxygen (via its enol tautomer), and the 5-amino group.

Functionalization at the C4-Position: The carbon atom at position 4 is part of an active methylene group, making it a prime site for electrophilic substitution and condensation reactions.

Knoevenagel Condensation: The C4 position readily reacts with aldehydes and ketones in the presence of a basic catalyst like piperidine (B6355638) or pyridine to yield 4-arylidene or 4-alkylidene derivatives. This condensation involves a nucleophilic addition of the active methylene group to the carbonyl, followed by dehydration. ekb.eg The reaction is a well-established method for introducing diverse substituents at this position. The electronic properties of the aldehyde influence the reaction; aromatic aldehydes with both electron-donating and electron-withdrawing groups have been successfully condensed with N-phenyl pyrazolones. ekb.egnih.gov

| Aldehyde Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 4-Benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Not Specified | ekb.eg |

| o-Nitrobenzaldehyde | 5-Methyl-4-(2-nitrobenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Not Specified | ekb.eg |

| p-Hydroxybenzaldehyde | 4-(4-Hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Not Specified | ekb.eg |

| p-Nitrobenzaldehyde | 5-Methyl-4-(4-nitrobenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 81.5 | ekb.eg |

| p-(Dimethylamino)benzaldehyde | 4-(4-Dimethylaminobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 88.8 | ekb.eg |

Halogenation: Direct C-H halogenation at the C4 position can be achieved using N-halosuccinimides (NXS). Reactions of N-arylsulfonyl-3-aryl-5-aminopyrazoles with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) in DMSO at room temperature afford the corresponding 4-chloro, 4-bromo, and 4-iodo derivatives in good yields. beilstein-archives.org A plausible mechanism involves the formation of a polarized intermediate between DMSO and NXS, which then reacts with the electron-rich pyrazole ring. beilstein-archives.org

N- and O-Acylation/Alkylation: Pyrazolones are ambient nucleophiles, and acylation or alkylation can occur at the ring nitrogen (N1), the exocyclic oxygen of the enol tautomer (O-acylation/alkylation), or the C4 position. The reaction outcome is highly dependent on the substrate, reagents, and conditions such as solvent and catalyst. researchgate.net Phase-transfer catalysis has been effectively used for the acylation of 5-hydroxy-pyrazoles, leading to a variety of N- and O-acylated products. researchgate.net For this compound, the N1 position is already substituted, so further reaction at a ring nitrogen is not typical. However, acylation of the exocyclic 5-amino group is a common reaction. O-alkylation and O-acylation remain possible via the 3-hydroxy-pyrazole tautomer.

Reactivity of the 5-Amino Group: The exocyclic amino group at C5 is a highly nucleophilic center and a key site for derivatization. beilstein-journals.org

Cyclocondensation Reactions: The 5-amino group, often in conjunction with the C4 position, reacts with various bielectrophilic reagents to form fused heterocyclic systems. These reactions are fundamental in constructing medicinally relevant scaffolds. nih.gov For instance, reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgmdpi.com Similarly, cyclo-condensation with α,β-unsaturated ketones can yield pyrazolo[3,4-b]pyridine derivatives. nih.gov

Development of Structure-Reactivity Relationships in this compound Analogs

The chemical reactivity of this compound and its analogs is intrinsically linked to their electronic and steric properties. Developing an understanding of structure-reactivity relationships (SRRs) is crucial for predicting chemical behavior and designing synthetic routes.

Acidity and Basicity: The electron-withdrawing pyridyl group is expected to increase the acidity of the proton at the C4 position and the N1-H proton in N-unsubstituted precursors, making deprotonation easier. Conversely, it decreases the basicity of the ring nitrogens. mdpi.com

Nucleophilicity: The reduced electron density at the C4 position may decrease its reactivity toward weaker electrophiles. However, the nucleophilicity of the exocyclic 5-amino group is also influenced, which can affect the rates of acylation and cyclocondensation reactions.

Reactivity in Cycloadditions: As seen in related heterocyclic systems, the presence of strong electron-withdrawing groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For potential cycloaddition reactions where the pyrazolone system acts as the diene, the electron-withdrawing 4-pyridyl group would be expected to accelerate inverse-electron-demand Diels-Alder reactions.

Studies on related N-substituted phenylpyrazolones have shown that modifications to the N-substituent have a profound impact on biological activity, which is a function of the molecule's ability to react and interact with biological targets. For example, in a series of N-substituted phenylpyrazolones, apolar substituents generally led to better biological activity against Trypanosoma cruzi than more polar ones, highlighting how lipophilicity and electronic effects tied to the N-substituent govern molecular interactions. nih.gov While these are structure-activity relationships, they are rooted in the fundamental chemical reactivity and intermolecular forces governed by the molecular structure. Altering the substituents on the pyrazolone ring or the N-pyridyl moiety would similarly tune the reactivity profile, allowing for the rational design of new derivatives with specific chemical properties.

Advanced Spectroscopic and Crystallographic Investigations of 5 Amino 2 4 Pyridyl 1h Pyrazol 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole-H | 4.90 - 5.50 |

| Pyridyl-H (ortho to N) | 8.40 - 8.70 |

| Pyridyl-H (meta to N) | 7.20 - 7.50 |

| NH₂ | 5.00 - 6.50 (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Pyrazole) | 160 - 170 |

| C-NH₂ (Pyrazole) | 150 - 160 |

| C-H (Pyrazole) | 80 - 95 |

| Pyridyl C (para to N) | 140 - 150 |

| Pyridyl C (ortho to N) | 150 - 155 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the pyridine (B92270) and pyrazole (B372694) rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule, for instance, linking the pyridine ring to the pyrazole ring through the N-C bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the pyridine and pyrazole rings.

Dynamic NMR Spectroscopy for Tautomeric and Conformational Analysis

Pyrazolone (B3327878) derivatives are known to exist in different tautomeric forms. urfu.ru For this compound, keto-enol and imine-enamine tautomerism are possible. Dynamic NMR spectroscopy, which involves recording spectra at different temperatures, is a key tool for studying these equilibria. mdpi.com By analyzing changes in chemical shifts and signal broadening with temperature, it is possible to determine the relative populations of the different tautomers and the energy barriers for their interconversion. rsc.org This provides valuable insights into the molecule's dynamic behavior in solution.

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. elixirpublishers.com

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the vibrations of its constituent functional groups. For instance, the IR spectrum of a closely related compound, 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, shows characteristic peaks for the amino (NH₂) and carbonyl (C=O) groups. mdpi.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretching | 3200 - 3500 |

| C=O (Amide) | Stretching | 1630 - 1680 |

| C=N (Pyridine/Pyrazole) | Stretching | 1550 - 1650 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly precise measurement of an ion's mass, typically to four or more decimal places. bioanalysis-zone.com This accuracy allows for the determination of a compound's elemental composition, distinguishing it from other compounds that may have the same nominal mass. nih.govspectroscopyonline.com For the molecular formula of this compound, C₈H₈N₄O, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes. This precise mass is a critical piece of data for confirming the identity of a synthesized compound. uci.edualgimed.com

Table 1: Theoretical Exact Mass Calculation for C₈H₈N₄O This table presents a theoretical calculation.

| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | Theoretical Exact Mass [M] | 176.069811 | |

| Theoretical [M+H]⁺ | 177.077640 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. gre.ac.ukuab.edu This process provides valuable information about the molecule's structure, as the fragmentation pattern is unique to its chemical bonds and functional groups. nih.govresearchgate.net

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Fragmentation would likely occur at the weakest bonds, leading to characteristic neutral losses and the formation of stable fragment ions. Plausible fragmentation pathways could include the loss of carbon monoxide (CO), cleavage of the pyridine ring, or fragmentation of the pyrazolone ring. Analyzing these pathways helps to confirm the connectivity of the atoms within the molecule. nih.gov

Table 2: Hypothetical MS/MS Fragmentation Data for [C₈H₈N₄O+H]⁺ This table presents hypothetical data for illustrative purposes.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 177.0776 | 149.0827 | CO |

| 177.0776 | 121.0510 | C₂H₂N₂ |

| 177.0776 | 79.0454 | C₄H₄N₂O |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. ubbcluj.ro The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. libretexts.org

The structure of this compound contains several chromophores, including the pyridine and pyrazole rings, the amino group, and the carbonyl group. These features give rise to two main types of electronic transitions:

π → π* transitions: These occur in molecules with conjugated π-systems, such as aromatic rings. They are typically high-energy transitions resulting in strong absorption bands.

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (like the lone pairs on nitrogen and oxygen atoms) to an anti-bonding π* orbital. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths. uzh.ch

The UV-Vis spectrum of this compound is expected to show distinct absorption maxima (λmax) corresponding to these transitions, providing insight into its electronic structure. nih.govresearchgate.net

Table 3: Expected UV-Vis Absorption Data and Electronic Transitions This table presents hypothetical data based on typical values for similar structures.

| Hypothetical λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Proposed Electronic Transition |

|---|---|---|

| ~220-250 | High | π → π* (Pyrazole ring) |

| ~260-280 | High | π → π* (Pyridine ring) |

| ~300-340 | Low | n → π* (Carbonyl group) |

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated. nih.govslideshare.net

A successful crystallographic analysis would yield precise data on the crystal system, space group, and unit cell dimensions. nih.gov It would also provide the exact molecular geometry, including all bond lengths, bond angles, and torsion angles within the this compound molecule. nih.gov This information confirms the molecule's constitution and conformation in the solid state. The geometry around specific atoms can be predicted by models like the Valence Shell Electron-Pair Repulsion (VSEPR) theory, which anticipates the arrangement of electron groups to minimize repulsion. okstate.eduwwnorton.comlibretexts.org

Table 4: Hypothetical Crystal and Molecular Geometry Data This table presents hypothetical data for illustrative purposes.

| Parameter | Hypothetical Value |

|---|---|

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Selected Bond Lengths (Å) | |

| N(pyrazole)-C(pyridyl) | 1.42 |

| C=O | 1.24 |

| C-NH₂ | 1.36 |

| **Selected Bond Angles (°) ** | |

| C-N-C (pyrazole) | 108.5 |

| N-C-C (pyrazole) | 110.0 |

The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular interactions. ias.ac.in For this compound, several key interactions are expected to dictate its solid-state architecture:

Hydrogen Bonding: The amino group (-NH₂) and the N-H group in the pyrazole ring are strong hydrogen bond donors. The carbonyl oxygen (C=O) and the pyridyl nitrogen are strong hydrogen bond acceptors. These interactions are expected to form robust networks, linking molecules into chains, sheets, or more complex three-dimensional arrays. nih.gove-journals.in

π–π Stacking: The planar pyrazole and pyridine rings can interact through π–π stacking, where the electron clouds of adjacent rings align. These interactions contribute significantly to the stability of the crystal lattice. nih.gov

Understanding these interactions is crucial for the field of crystal engineering, which seeks to design new materials with specific properties based on predictable packing motifs.

Table 5: Potential Intermolecular Interactions This table lists the types of interactions expected to be present in the crystal structure.

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (Amino) | O=C (Carbonyl) |

| Hydrogen Bond | N-H (Amino) | N (Pyridyl) |

| Hydrogen Bond | N-H (Pyrazole) | O=C (Carbonyl) |

| π–π Stacking | Pyrazole Ring | Pyrazole Ring |

| π–π Stacking | Pyridine Ring | Pyridine Ring |

| π–π Stacking | Pyrazole Ring | Pyridine Ring |

Conformational Preferences in the Solid State

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the solid-state conformation of this compound. Advanced spectroscopic and crystallographic investigations, which are essential for a detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions in the crystalline form, appear not to have been reported for this specific compound.

The determination of a molecule's conformational preferences in the solid state relies primarily on single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, from which the three-dimensional structure of the molecule within the crystal lattice can be elucidated. Such an analysis would reveal the planarity of the pyrazole and pyridine rings, the dihedral angle between them, and the specific arrangement of atoms in the amino and carbonyl groups. Furthermore, it would identify key intermolecular interactions, such as hydrogen bonding, which play a crucial role in stabilizing the crystal packing.

Spectroscopic techniques such as solid-state Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy could further complement the crystallographic data by providing insights into the local chemical environment and bonding within the solid material. However, no such specific studies for this compound were found.

While studies on structurally related aminopyrazole derivatives exist, direct extrapolation of their solid-state conformations to this compound would be speculative. The specific stereoelectronic effects of the 4-pyridyl substituent at the N2 position are expected to significantly influence the crystal packing and the molecule's conformation.

Therefore, a definitive and scientifically accurate description of the conformational preferences of this compound in the solid state, including detailed data tables, awaits dedicated experimental investigation and publication in peer-reviewed scientific literature.

Theoretical and Computational Chemistry Studies of 5 Amino 2 4 Pyridyl 1h Pyrazol 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of complex organic molecules. nih.gov These methods allow for a detailed exploration of the electronic environment and the prediction of spectroscopic characteristics, providing data that is often complementary to experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals

DFT calculations are commonly employed to determine the optimized geometry and electronic properties of pyrazole (B372694) derivatives. nih.govresearchgate.net For 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one, a typical approach would involve geometry optimization using a functional such as B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy structure. researchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazole ring, while the LUMO may be distributed across the pyridyl ring and the carbonyl group of the pyrazolone (B3327878) ring. The distribution of electron density and the molecular electrostatic potential (MEP) map would further reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Expected Value Range | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 4.5 eV | Indicator of chemical reactivity and stability |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for the protons and carbons in the pyrazolone and pyridyl rings, as well as the amino group, can be compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be attributed to solvent effects or the presence of different tautomers in solution. nih.gov

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the experimental FT-IR spectrum. scielo.org.za Characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the pyrazolone ring, and the C=N and C=C stretching vibrations within the heterocyclic rings. Theoretical calculations help in the precise assignment of each vibrational band. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra. researchgate.net The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These electronic transitions typically correspond to π→π* and n→π* transitions within the conjugated system of the molecule.

Table 2: Predicted Spectroscopic Data and Their Assignments

| Spectroscopy | Predicted Parameter | Assignment |

|---|---|---|

| ¹H NMR | δ 7.0-8.5 ppm | Aromatic protons on the pyridyl ring |

| δ 5.0-6.0 ppm | Amino group protons | |

| ¹³C NMR | δ 160-170 ppm | Carbonyl carbon (C=O) of the pyrazolone ring |

| δ 110-150 ppm | Aromatic carbons of pyridyl and pyrazole rings | |

| IR | 3200-3400 cm⁻¹ | N-H stretching vibrations |

| 1650-1700 cm⁻¹ | C=O stretching vibration |

Note: These are generalized predictions. Actual values depend on the specific computational method and solvent environment.

Assessment of Aromaticity and Stability of the Pyrazolone and Pyridyl Rings

The aromaticity of the pyrazolone and pyridyl rings can be quantitatively assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS: NICS values are calculated at the center of the rings (NICS(0)) and at a point 1 Å above the ring plane (NICS(1)). nih.gov A negative NICS value is indicative of aromatic character, while a positive value suggests anti-aromaticity, and a value near zero implies non-aromaticity. mdpi.com The pyridyl ring is expected to show a significant negative NICS value, confirming its aromatic nature. The pyrazolone ring's aromaticity will depend on its tautomeric form.

HOMA: The HOMA index is a geometry-based measure of aromaticity, which evaluates the bond length alternation within a ring. A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system.

Investigation of Tautomerism and Isomerization Pathways

Pyrazolones are well-known for their ability to exist in different tautomeric forms, and this equilibrium is a critical aspect of their chemistry. clockss.orgresearchgate.net For this compound, several tautomers are possible, primarily involving keto-enol and amino-imino transformations.

Energetic Landscape of Tautomeric Forms (e.g., Keto-Enol, Amino-Imino)

Computational chemistry can be used to map the potential energy surface of the different tautomers. By calculating the relative energies of the optimized structures of each tautomer, the most stable form in the gas phase can be identified. The primary tautomeric equilibrium for this molecule is between the keto-amino form (this compound) and the enol-amino form (5-Amino-2-(4-pyridyl)-1H-pyrazol-3-ol). Another possibility is the amino-imino tautomerism.

Theoretical studies on similar pyrazolone systems have shown that the relative stability of tautomers can be significantly influenced by the nature and position of substituents. researchgate.net The presence of the amino group at the 5-position and the pyridyl group at the 2-position will have a distinct electronic influence on the pyrazolone ring, thereby affecting the energetic landscape of the tautomers.

Table 3: Plausible Tautomers and Their Expected Relative Stability

| Tautomer Name | Structure Description | Expected Relative Stability (Gas Phase) |

|---|---|---|

| Keto-Amino | Pyrazolone ring with C=O at position 3 and NH₂ at position 5 | Generally the most stable form |

| Enol-Amino | Pyrazole ring with OH at position 3 and NH₂ at position 5 | Higher in energy than the keto form |

Note: The relative stabilities are predictions based on general trends for pyrazolones and would need to be confirmed by specific calculations.

Solvent Effects on Tautomeric Equilibria and Proton Transfer Mechanisms

The tautomeric equilibrium of pyrazolones is highly sensitive to the solvent environment. clockss.org Polar protic solvents, for example, can stabilize more polar tautomers through hydrogen bonding. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the relative energies of the tautomers.

Studies on related pyridinyl-pyrazolones have demonstrated that the equilibrium can shift significantly when moving from a non-polar solvent to a polar one like water or DMSO. clockss.orgrsc.org For this compound, it is expected that polar solvents would stabilize the keto-amino tautomer due to its higher dipole moment. The calculations can also provide insights into the proton transfer mechanisms between tautomers, identifying the transition states and calculating the activation energy barriers for these processes.

Computational Elucidation of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in publicly available literature, the general principles of computational chemistry can be applied to elucidate its formation and reactivity. Density Functional Theory (DFT) is a primary method for such investigations, enabling the calculation of the potential energy surface for a given reaction. eurjchem.comresearchgate.net

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a similar precursor. researchgate.net Computational modeling can map out the step-by-step mechanism of such reactions. This involves identifying the reactants, intermediates, transition states, and products.

A typical computational workflow for elucidating a reaction mechanism would involve:

Geometry Optimization: The three-dimensional structures of the reactants, possible intermediates, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structures that connect the reactants/intermediates and the products. A transition state is a first-order saddle point on the potential energy surface, representing the energy barrier of a reaction step.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactant and product.

For the formation of a substituted pyrazolone like this compound, DFT calculations could be used to compare different possible cyclization pathways and determine the most energetically favorable route. The calculated activation energies (the energy difference between the transition state and the reactants) can provide quantitative insights into the reaction kinetics.

A hypothetical reaction for the formation of a pyrazolone, along with the types of data that could be generated from a computational study, is presented in Table 1.

Table 1: Hypothetical Computational Data for a Pyrazolone Formation Step

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometric Parameters |

|---|---|---|---|

| Reactants | 0.0 | 0 | Initial bond lengths and angles |

| Transition State | +25.0 | 1 | Partially formed/broken bonds |

| Product | -15.0 | 0 | Final bond lengths and angles |

Molecular Dynamics Simulations

MD simulations model the interactions between atoms and molecules using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

For studying crystal growth, a simulation would typically be set up with a crystal slab in contact with a supersaturated solution of the molecule. The simulation would then be run for a sufficient amount of time to observe the attachment of molecules from the solution onto the crystal surface. Analysis of these simulations can provide information on:

Growth Mechanisms: Whether growth occurs layer-by-layer, through spiral dislocations, or by two-dimensional nucleation on the surface.

Face-Specific Growth Rates: The rate at which different crystal faces grow, which ultimately determines the crystal morphology.

Solvent Effects: The role of the solvent in mediating the interactions between the solute molecules and the crystal surface.

The key components and outputs of a hypothetical MD simulation for the crystal growth of an organic molecule are outlined in Table 2.

Table 2: Components and Outputs of a Hypothetical MD Simulation for Crystal Growth

| Component/Output | Description |

|---|---|

| System Setup | A crystal slab of the compound in a simulation box with solvent and solute molecules. |

| Force Field | A parameterized function describing inter- and intramolecular interactions (e.g., AMBER, OPLS). |

| Simulation Time | Typically nanoseconds to microseconds, depending on the process and computational resources. |

| Analysis | Mean square displacement, radial distribution functions, order parameters, and direct visualization of trajectories. |

| Key Findings | Growth rates of different crystal faces, identification of stable binding sites, and the influence of solvent. |

Quantitative Structure-Activity Relationships (QSAR) based on Chemical Descriptors (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. nih.govresearchgate.net While often used for biological activity, QSAR can also be applied to predict non-biological properties such as solubility, melting point, or chromatographic retention times. This is sometimes referred to as Quantitative Structure-Property Relationship (QSPR).

For this compound and its derivatives, a QSAR/QSPR study would involve the following steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest would be compiled.

Descriptor Calculation: A large number of numerical descriptors that characterize the chemical structure of each molecule are calculated. These can be classified into several categories:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using statistical metrics and validation techniques, such as cross-validation and the use of an external test set.

A QSAR model for a non-biological property of pyrazole derivatives could, for example, take the general form:

Property = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where the 'c' values are coefficients determined by the regression analysis. Examples of descriptors that could be relevant for predicting non-biological properties of pyrazole derivatives are listed in Table 3.

Table 3: Examples of Chemical Descriptors for QSAR/QSPR Studies

| Descriptor Type | Example Descriptors | Potential Correlated Property |

|---|---|---|

| Topological | Balaban J index, Wiener index | Boiling point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Crystal lattice energy |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, Spectroscopic properties |

| Physicochemical | LogP, Molar Refractivity | Chromatographic retention time |

Such models, once validated, can be used to predict the properties of new, unsynthesized derivatives of this compound, thereby guiding experimental efforts.

Advanced Applications and Materials Science Aspects of 5 Amino 2 4 Pyridyl 1h Pyrazol 3 2h One and Its Derivatives

Coordination Chemistry and Metal Complex Formation

There is no specific information available in the searched scientific literature regarding the coordination chemistry of 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one.

This compound as a Ligand in Transition Metal Complexes

Specific studies detailing the use of this compound as a ligand for forming transition metal complexes were not found.

Structural and Spectroscopic Characterization of Metal Complexes

No data on the structural (e.g., X-ray crystallography) or spectroscopic (e.g., IR, NMR, UV-Vis) characterization of metal complexes derived from this specific ligand are available in the reviewed literature.

Potential Applications in Catalysis or Materials Science via Coordination

Research detailing potential applications in catalysis or materials science for coordination complexes of this compound could not be located.

Integration into Functional Materials

No specific research was found on the integration of this compound into functional materials.

Use as Building Blocks for Polymeric Materials

The use of this compound as a monomer or building block for the synthesis of polymeric materials has not been reported in the searched scientific literature.

Photophysical Properties for Optoelectronic or Dye Applications

Specific data regarding the photophysical properties (e.g., absorption, emission, quantum yield) of this compound for optoelectronic or dye applications are not available.

Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. The molecular structure of this compound is exceptionally well-suited for the construction of complex supramolecular assemblies. Its potential to form these structures is rooted in the variety of noncovalent interactions it can participate in, a characteristic shared by many pyrazole (B372694) and pyrazolone (B3327878) derivatives. rsc.orgspast.org

The primary interactions governing the assembly of related structures include hydrogen bonding and π–π stacking. The amino group (-NH2) and the pyrazole N-H group are potent hydrogen bond donors, while the carbonyl oxygen (C=O), the pyrazole nitrogen, and the pyridyl nitrogen are effective hydrogen bond acceptors. spast.orgnih.gov This functionality allows for the formation of robust and predictable hydrogen-bonding networks, such as dimers and extended one-dimensional ribbons or two-dimensional sheets. nih.govnih.gov

| Interaction Type | Potential Donor/Acceptor Sites on this compound | Resulting Supramolecular Motif |

|---|---|---|

| Hydrogen Bonding | Donors: Amino (-NH2), Pyrazole (-NH) Acceptors: Carbonyl (C=O), Pyrazole-N, Pyridine-N | Dimers, Chains, Sheets, 3D Networks |

| π–π Stacking | Pyrazole Ring, Pyridine (B92270) Ring | Stacked columns, Stabilized layers |

| Anion–π / C-H···π | Pyridyl and Pyrazole rings | Stabilization of layered assemblies |

Development of Chemosensors and Probes Based on Chemical Recognition

The structural features of this compound make it and its derivatives promising candidates for the development of chemosensors, particularly fluorescent probes for ion detection. nih.gov Pyrazole-based fluorophores are noted for their synthetic versatility and favorable photophysical properties. nih.gov The presence of nitrogen atoms in both the pyrazole and pyridine rings provides ideal coordination sites for metal ions. researchgate.netrsc.org

The principle behind the sensing mechanism often involves the coordination of a target analyte, such as a metal cation, to the heterocyclic nitrogen atoms. This binding event alters the electronic properties of the molecule, leading to a measurable change in its fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). rsc.orgresearchgate.net This response is frequently governed by photophysical processes like Intramolecular Charge Transfer (ICT). nih.govacs.org

Derivatives of pyridyl-pyrazoles and pyridyl-pyrazolines have been successfully employed as fluorescent probes for a variety of metal ions. For example, a 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine system, derived from a 5-aminopyrazole precursor, has been shown to be a highly sensitive "turn-off" sensor for Cu2+, Co2+, Ni2+, and Hg2+, with a detection limit for Cu2+ as low as 26 nM. nih.gov Similarly, 3-(2-pyridyl)-2-pyrazoline derivatives exhibit a strong affinity for divalent transition metal ions, with certain derivatives showing a selective fluorescence enhancement in the presence of Zn2+. researchgate.net Other pyrazole-based probes have demonstrated selective detection of Fe3+ and Al3+. rsc.orgresearchgate.net The combination of a pyrazole fluorophore with a pyridine binding unit is a common and effective strategy in the design of these sensors. rsc.org

| Probe Structural Base | Target Analyte(s) | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Cu2+, Co2+, Ni2+, Hg2+ | Fluorescence Quenching (Turn-off) | 26 nM (for Cu2+) nih.gov |

| 5-(4-cyanophenyl)-3-(2-pyridyl)-2-pyrazoline | Zn2+ | Fluorescence Enhancement (Turn-on) researchgate.net | Not specified |

| Pyrazole-Pyrazoline Derivative | Fe3+ | Fluorescence Quenching (Turn-off) researchgate.net | 2.12 µM researchgate.net |

| Acylhydrazone with Pyridine-Pyrazole | Al3+ | Fluorescence Enhancement (Turn-on) rsc.org | 62 nM rsc.org |

Role in Advanced Analytical Methodologies (e.g., as a derivatizing agent)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product of similar chemical structure that is more suitable for analysis by methods like High-Performance Liquid Chromatography (HPLC). This is often done to improve chromatographic separation or to enhance detectability, for example, by attaching a UV-absorbing or fluorescent tag to an analyte that otherwise lacks these properties. pjoes.com

While this compound itself is not widely documented as a derivatizing agent, other pyrazolone derivatives have established roles in this area. A prominent example is 1-phenyl-3-methyl-5-pyrazolone (PMP), which is a well-known pre-column derivatization reagent for the analysis of carbohydrates. nih.gov PMP reacts with the reducing end of sugars under mild conditions to form a stable derivative with a strong UV chromophore, enabling sensitive detection by HPLC-UV. nih.gov

Theoretically, this compound possesses functional groups that could be exploited for derivatization. The primary amino group (-NH2) is a nucleophile that could react with electrophilic functional groups in target analytes, such as aldehydes and ketones, to form Schiff bases. This reaction would tag the analyte with the pyridyl-pyrazolone moiety. Given that pyridyl and pyrazole rings can confer useful electrochemical or spectrophotometric properties, such a derivative could potentially enhance the analyte's detectability in various analytical systems. This application remains speculative but is plausible based on the known reactivity of amino groups and the utility of other heterocyclic compounds as derivatizing agents. pjoes.com

Future Research Directions and Unexplored Avenues in 5 Amino 2 4 Pyridyl 1h Pyrazol 3 2h One Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical synthesis lies in the adoption of green and sustainable practices. For 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one, this translates to moving beyond traditional synthetic methods towards more environmentally benign and economically viable routes. Key areas for future exploration include:

Catalytic Innovations : The development of novel catalysts, including recyclable nanocatalysts and biocatalysts, could significantly enhance the efficiency and selectivity of the synthesis of 5-aminopyrazole derivatives. The use of environmentally friendly and non-toxic catalysts is a primary goal.

Alternative Energy Sources : Investigating the use of microwave irradiation and ultrasonication can offer advantages such as shorter reaction times, higher yields, and milder reaction conditions. These methods align with the principles of green chemistry by reducing energy consumption.

Green Solvents : A shift towards aqueous media or other green solvents would minimize the environmental impact of the synthesis process. Research into solvent-free reaction conditions also presents a promising avenue for sustainable production.

Multicomponent Reactions (MCRs) : Designing one-pot, multicomponent reactions for the synthesis of this compound and its derivatives would improve atom economy and reduce waste by minimizing intermediate isolation steps.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalysis | High efficiency, selectivity, recyclability | Nanocatalysts, biocatalysts, earth-abundant metal catalysts |

| Energy Sources | Reduced reaction times, lower energy consumption | Microwave-assisted synthesis, sonochemistry |

| Solvents | Reduced environmental impact, improved safety | Aqueous synthesis, biodegradable solvents, solvent-free conditions |

| Reaction Design | High atom economy, reduced waste, operational simplicity | One-pot multicomponent reactions, flow chemistry |

Exploration of Novel Chemical Reactivity and Transformations

The unique structural features of this compound, including the amino group, the pyrazolone (B3327878) core, and the pyridyl moiety, offer a rich playground for exploring novel chemical reactions. Future research should focus on:

Functional Group Transformations : Investigating new reactions of the exocyclic amino group and the endocyclic nitrogen atoms to introduce diverse functionalities and create novel scaffolds.

Cycloaddition Reactions : Utilizing the pyrazolone ring in cycloaddition reactions to construct complex polycyclic systems.

C-H Functionalization : Developing methods for the direct functionalization of the C-H bonds of both the pyrazole (B372694) and pyridine (B92270) rings to enable more efficient and atom-economical synthetic strategies.

Photoredox Catalysis : Exploring the use of photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods.

Design and Synthesis of Architecturally Complex Derivatives

Building upon the foundational structure of this compound, the synthesis of more complex and architecturally diverse derivatives is a key area for future research. This includes:

Fused Heterocyclic Systems : The 5-aminopyrazole moiety is a versatile precursor for the synthesis of a wide range of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. Future work could explore novel cyclization strategies to create new fused systems with unique properties.

Spirocyclic Compounds : The synthesis of spirocyclic compounds incorporating the pyrazolone ring could lead to molecules with interesting three-dimensional structures and biological activities.

Macrocyclic Structures : The design and synthesis of macrocycles containing the this compound unit could open up new avenues in supramolecular chemistry and host-guest recognition.

Dendrimers and Polymers : Investigating the incorporation of this pyrazolone derivative as a monomer or branching unit in the synthesis of dendrimers and polymers could lead to new materials with tailored properties.

| Derivative Class | Synthetic Approach | Potential Applications |

| Fused Heterocycles | Cyclocondensation reactions | Medicinal chemistry, materials science |

| Spirocyclic Compounds | Intramolecular cyclization | Drug discovery, asymmetric catalysis |

| Macrocycles | Ring-closing metathesis, click chemistry | Host-guest chemistry, sensing |

| Dendrimers/Polymers | Convergent or divergent synthesis | Drug delivery, catalysis, electronics |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, future theoretical studies should focus on:

Tautomerism and Reactivity : Employing Density Functional Theory (DFT) and other high-level computational methods to study the tautomeric equilibria and predict the reactivity of different sites within the molecule. This can provide insights into reaction mechanisms and help in the design of new synthetic routes.

Spectroscopic Properties : Calculating and predicting spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new derivatives and to understand their electronic structure.

Interaction with Biological Targets : Using molecular docking and molecular dynamics simulations to predict the binding modes and affinities of derivatives with biological targets, thereby guiding the design of new therapeutic agents.

Material Properties : Predicting the electronic and optical properties of polymers and other materials derived from this compound to guide the development of new functional materials.

Discovery of Novel Non-Biological Material and Chemical Applications

Beyond its biological potential, this compound and its derivatives have unexplored potential in materials science and other chemical applications. Future research could investigate:

Fluorescent Probes and Chemosensors : The pyridyl-pyrazole scaffold can be incorporated into fluorescent molecules for the selective detection of metal ions and other analytes. The design of novel chemosensors based on this framework is a promising area of research.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen atoms in the pyrazole and pyridine rings make this compound an excellent ligand for the construction of coordination polymers and MOFs with potential applications in catalysis, gas storage, and separation.

Organic Dyes and Pigments : The chromophoric nature of the pyrazolone ring suggests that its derivatives could be explored as new organic dyes and pigments for various applications.

Corrosion Inhibitors : Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors. The potential of this compound and its derivatives in this area warrants investigation.

Interdisciplinary Research with Other Fields of Chemistry and Materials Science

The full potential of this compound can be realized through collaborative, interdisciplinary research. Future directions include:

Supramolecular Chemistry : Exploring the self-assembly of derivatives through hydrogen bonding and other non-covalent interactions to create novel supramolecular architectures with unique functions.

Catalysis : Investigating the use of metal complexes of this compound as catalysts for a variety of organic transformations.

Nanomaterials : Incorporating this compound into nanomaterials, such as nanoparticles and quantum dots, to create hybrid materials with enhanced properties.

Electrochemical Applications : Studying the electrochemical properties of derivatives for potential applications in batteries, solar cells, and other energy storage and conversion devices.

| Interdisciplinary Field | Research Focus | Potential Outcomes |

| Supramolecular Chemistry | Self-assembly, host-guest chemistry | Smart materials, sensors, drug delivery systems |

| Catalysis | Homogeneous and heterogeneous catalysis | New catalytic systems for organic synthesis |

| Nanomaterials | Hybrid nanomaterials, surface functionalization | Advanced sensors, imaging agents, catalysts |

| Electrochemistry | Redox properties, charge transport | New materials for energy storage and conversion |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Amino-2-(4-pyridyl)-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis via nucleophilic substitution or condensation reactions is typical. For example, pyrazole precursors can react with 4-pyridyl derivatives under controlled pH (e.g., using NaHCO₃ as a base) and temperature (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/DCM) improves yield. Reaction optimization may involve adjusting solvent polarity and stoichiometry of reagents .

Q. How can NMR and mass spectrometry confirm the structure of this compound?

- Methodology :

- ¹H NMR : Expect signals for pyridyl protons (δ 8.5–8.7 ppm, doublet) and pyrazolone NH/OH (δ 10–12 ppm, broad). The pyrazole ring protons typically appear at δ 6.0–7.5 ppm.

- ¹³C NMR : Pyridyl carbons resonate at δ 120–150 ppm; carbonyl (C=O) at δ 160–170 ppm.

- MS (ESI) : Molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., ~215 g/mol). Fragmentation patterns can validate substituent connectivity .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., antimicrobial effects)?

- Methodology : Use disc diffusion assays with gram-positive (Staphylococcus aureus) and gram-negative (Escherichia coli) bacteria. Prepare compound solutions in DMSO (30 µg/mL), apply to sterile discs, and measure inhibition zones after 24–48 hours. Compare with controls (e.g., amoxicillin). For enzyme inhibition, employ fluorometric or colorimetric assays (e.g., monitoring NADH oxidation for oxidoreductases) .

Q. What purification techniques are optimal post-synthesis?

- Methodology : Recrystallization using ethanol or DCM/hexane mixtures is effective for removing polar byproducts. For non-polar impurities, silica gel chromatography with gradient elution (e.g., 5–20% methanol in DCM) achieves high purity (>95%). Monitor fractions via TLC (UV visualization) .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Methodology : Cross-validate using X-ray crystallography (e.g., SHELXL ) to resolve tautomeric forms or protonation states. Perform DFT calculations (B3LYP/6-31G* level) to simulate NMR shifts, accounting for solvent effects (e.g., IEF-PCM model). Compare hydrogen-bonding patterns in crystal structures with computational models .

Q. How does crystal packing influence physicochemical properties?

- Methodology : Analyze single-crystal X-ray diffraction data to identify intermolecular interactions (e.g., N–H···O hydrogen bonds, π-π stacking between pyridyl rings). Use Mercury software to calculate packing coefficients and lattice energy. Correlate with solubility (via shake-flask method) and thermal stability (TGA/DSC) .

Q. How can SAR studies explore substituent effects on bioactivity?

- Methodology : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the pyrazole or pyridyl rings. Test inhibitory potency against target enzymes (IC₅₀ values) or antimicrobial activity. Use molecular docking (AutoDock Vina) to predict binding modes and identify key residues (e.g., catalytic sites) .

Q. How do hydrogen-bonding patterns inform derivative design for enhanced binding?

- Methodology : Apply Etter’s graph-set analysis to crystallographic data to map donor-acceptor interactions. Design derivatives with substituents that strengthen hydrogen bonds (e.g., –OH, –NH₂ groups) or introduce halogen bonds (e.g., –Cl, –Br). Validate via isothermal titration calorimetry (ITC) to measure binding affinity .

Notes on Data Interpretation

- Contradictions : Discrepancies in NMR shifts may arise from tautomerism (e.g., keto-enol equilibria). Use variable-temperature NMR or deuterated solvents to stabilize specific forms .

- Advanced Tools : For high-throughput crystallography, employ SHELXC/D/E pipelines. For SAR, integrate QSAR models (e.g., CoMFA) with experimental IC₅₀ data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.